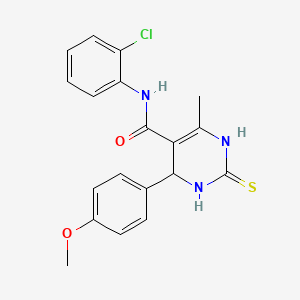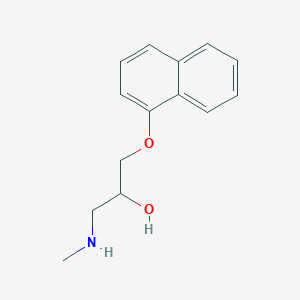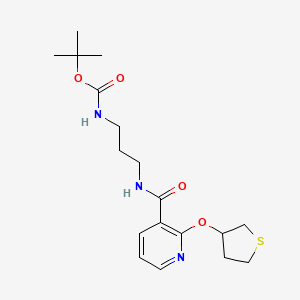![molecular formula C9H12ClN3O2 B2471872 3-[(2-Aminoacetyl)amino]benzamide;hydrochloride CAS No. 2305256-04-4](/img/structure/B2471872.png)
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Aminoacetyl)amino]benzamide;hydrochloride” is a chemical compound . It is a modified dipeptide . The compound is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The InChI code for a similar compound, 3-(2-aminoethyl)benzamide hydrochloride, is 1S/C9H12N2O.ClH/c10-5-4-7-2-1-3-8 (6-7)9 (11)12;/h1-3,6H,4-5,10H2, (H2,11,12);1H .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of benzamides through direct condensation of carboxylic acids and amines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, the molecular weight of a similar compound, 3-(2-aminoethyl)benzamide hydrochloride, is 200.67 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Compounds similar to 3-[(2-Aminoacetyl)amino]benzamide hydrochloride, specifically N-(3-Hydroxy-2-pyridyl)benzamides, have been synthesized and shown to exhibit significant antibacterial activity against various bacteria including Escherichia coli and Staphylococcus aureus (Mobinikhaledi et al., 2006).
Synthesis and Drug Development
- Benzamide derivatives, including those structurally similar to 3-[(2-Aminoacetyl)amino]benzamide hydrochloride, have been explored for their potential in drug development. For example, synthesis of complex benzamide compounds has been undertaken to investigate their properties and potential applications (Standridge & Swigor, 1991).
Anti-inflammatory and Enzyme Inhibition
- Research has been conducted on benzamide derivatives for their anti-inflammatory properties and enzyme inhibition capabilities. This includes the study of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with benzamide derivatives (Lynch et al., 2006).
Poly(ADP-Ribose) Synthesis Inhibition
- Some benzamide derivatives have been studied for their role in inhibiting the synthesis of poly(adenosine diphosphate-ribose), which is important in understanding their impact on various metabolic processes (Milam & Cleaver, 1984).
Histone Deacetylase Inhibition
- Benzamide derivatives have been evaluated for their inhibitory activity against histone deacetylases, which play a significant role in epigenetic regulation and cancer therapy (Suzuki et al., 1999).
Metalloligands and Magnetic Properties
- Benzamide-based compounds have been used to create metalloligands that show promise in the design of single-molecule and single-chain magnets, demonstrating the versatility of benzamide derivatives in materials science (Costes et al., 2010).
Eigenschaften
IUPAC Name |
3-[(2-aminoacetyl)amino]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMPVBGGAWBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate](/img/structure/B2471791.png)
![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)

![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)
![7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2471796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)




![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)